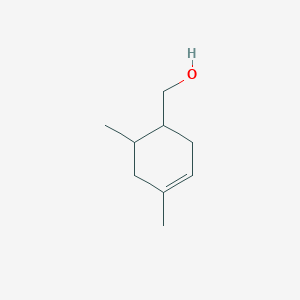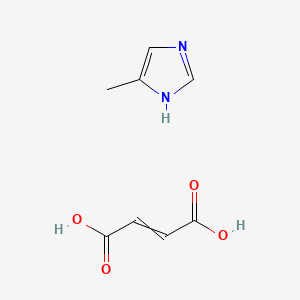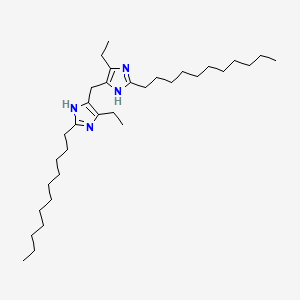
5,5'-Methylenebis(4-ethyl-2-undecyl-1H-imidazole)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5’-Methylenebis(4-ethyl-2-undecyl-1H-imidazole) is a complex organic compound belonging to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring. This particular compound features two imidazole rings connected by a methylene bridge, with ethyl and undecyl substituents enhancing its chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-Methylenebis(4-ethyl-2-undecyl-1H-imidazole) typically involves multi-step organic reactions. One common method includes the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups.
Industrial Production Methods
Industrial production of this compound may involve microwave-assisted synthesis, which has been shown to be effective for similar imidazole derivatives . This method utilizes fatty acids from vegetable oil sources, such as coconut and sunflower oil, under controlled conditions to yield the desired product.
Chemical Reactions Analysis
Types of Reactions
5,5’-Methylenebis(4-ethyl-2-undecyl-1H-imidazole) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The imidazole rings can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include nickel catalysts for cyclization, ammonium acetate for condensation reactions, and various oxidizing and reducing agents .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized imidazole derivatives, while substitution reactions can produce a variety of substituted imidazoles.
Scientific Research Applications
5,5’-Methylenebis(4-ethyl-2-undecyl-1H-imidazole) has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its cytotoxic effects against various cancer cell lines.
Industry: Utilized in the development of functional materials and catalysts.
Mechanism of Action
The mechanism of action of 5,5’-Methylenebis(4-ethyl-2-undecyl-1H-imidazole) involves its interaction with molecular targets such as enzymes and receptors. The imidazole rings can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. This compound’s antimicrobial and cytotoxic effects are attributed to its ability to disrupt cellular processes and inhibit enzyme activity .
Comparison with Similar Compounds
Similar Compounds
4-Methylimidazole: A simpler imidazole derivative with similar chemical properties.
2-Undecylimidazole: Shares the undecyl substituent but lacks the methylene bridge and ethyl groups.
Uniqueness
5,5’-Methylenebis(4-ethyl-2-undecyl-1H-imidazole) is unique due to its dual imidazole rings connected by a methylene bridge, which enhances its stability and reactivity. The presence of ethyl and undecyl groups further distinguishes it from other imidazole derivatives, providing unique chemical and biological properties.
Properties
CAS No. |
142715-08-0 |
|---|---|
Molecular Formula |
C33H60N4 |
Molecular Weight |
512.9 g/mol |
IUPAC Name |
4-ethyl-5-[(4-ethyl-2-undecyl-1H-imidazol-5-yl)methyl]-2-undecyl-1H-imidazole |
InChI |
InChI=1S/C33H60N4/c1-5-9-11-13-15-17-19-21-23-25-32-34-28(7-3)30(36-32)27-31-29(8-4)35-33(37-31)26-24-22-20-18-16-14-12-10-6-2/h5-27H2,1-4H3,(H,34,36)(H,35,37) |
InChI Key |
HFIGMRMJLIHODT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC1=NC(=C(N1)CC2=C(N=C(N2)CCCCCCCCCCC)CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Methyl-N-[4-(2,2,2-trifluoroethoxy)phenyl]aniline](/img/structure/B12559282.png)
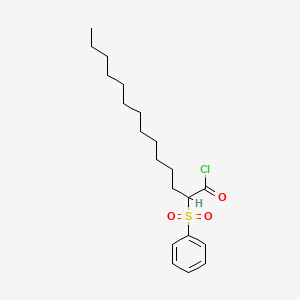
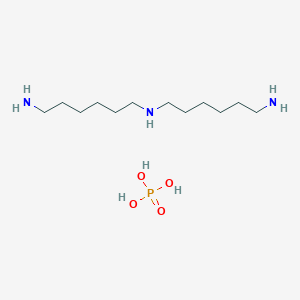
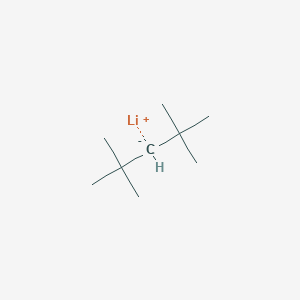
![N-{6-[(6-Chloro-9-methylacridin-2-yl)oxy]hexyl}hypofluorous amide](/img/structure/B12559298.png)
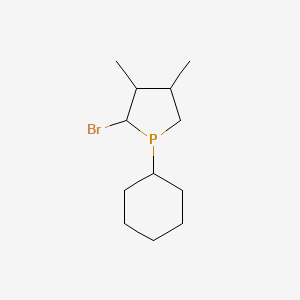
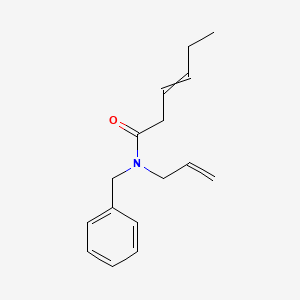
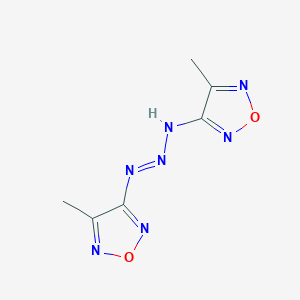
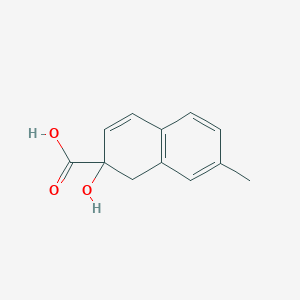
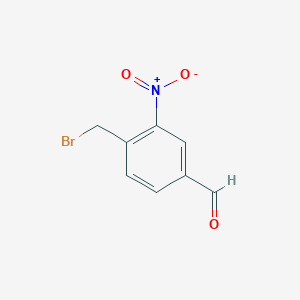
![3,3'-[Hexane-1,6-diylbis(oxymethylene)]bis(3-ethyloxetane)](/img/structure/B12559324.png)
